molecular formula C9H7F3N2O2 B14840436 N-(4-Formyl-6-(trifluoromethyl)pyridin-2-yl)acetamide

N-(4-Formyl-6-(trifluoromethyl)pyridin-2-yl)acetamide

Cat. No.: B14840436
M. Wt: 232.16 g/mol
InChI Key: FIPPZGHAIDSQGM-UHFFFAOYSA-N
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Description

N-(4-Formyl-6-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with a formyl group at the 4-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formyl-6-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-6-(trifluoromethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Yields the corresponding carboxylic acid derivative.

    Reduction: Produces the corresponding alcohol derivative.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Formyl-6-(trifluoromethyl)pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Formyl-6-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Formyl-6-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a formyl and a trifluoromethyl group enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

N-[4-formyl-6-(trifluoromethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C9H7F3N2O2/c1-5(16)13-8-3-6(4-15)2-7(14-8)9(10,11)12/h2-4H,1H3,(H,13,14,16)

InChI Key

FIPPZGHAIDSQGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C(F)(F)F)C=O

Origin of Product

United States

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